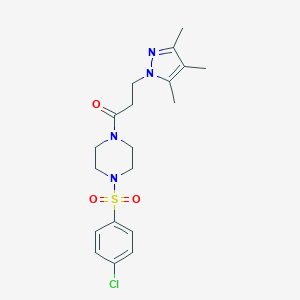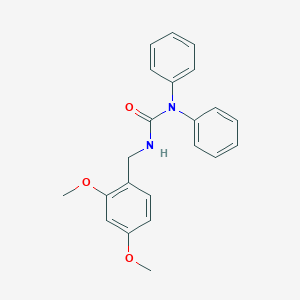
3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea, also known as DMBU, is a synthetic compound that has been widely used in scientific research. It belongs to the class of diphenylurea derivatives and has shown promising results in various biological studies.
Wirkmechanismus
The mechanism of action of 3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea involves the inhibition of protein kinases by binding to their ATP-binding site. This results in the inhibition of downstream signaling pathways, which can lead to cell death or growth inhibition.
Biochemical and Physiological Effects:
3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of protein kinases. 3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. In addition, 3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea has been shown to have anti-inflammatory effects by inhibiting the activity of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea has several advantages as a tool compound for studying biological processes. It is a potent inhibitor of protein kinases and has been shown to have low toxicity in vitro. However, 3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. In addition, 3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea has not been extensively studied in vivo, which limits its potential for clinical use.
Zukünftige Richtungen
There are several future directions for the study of 3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea. One potential direction is to study its effects in vivo to determine its potential for clinical use. Another direction is to investigate the potential of 3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to understand the mechanism of action of 3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea and its effects on various signaling pathways.
Synthesemethoden
The synthesis of 3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea involves the reaction of 2,4-dimethoxybenzylamine with diphenylisocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine or pyridine. The resulting product is then purified by recrystallization to obtain pure 3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea has been extensively used in scientific research as a tool compound for studying various biological processes. It has been shown to inhibit the activity of protein kinases, which are important regulators of cellular signaling pathways. 3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea has also been used to study the role of protein kinases in cancer and other diseases.
Eigenschaften
IUPAC Name |
3-[(2,4-dimethoxyphenyl)methyl]-1,1-diphenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-26-20-14-13-17(21(15-20)27-2)16-23-22(25)24(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,16H2,1-2H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFGGPMANOPUTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B497235.png)

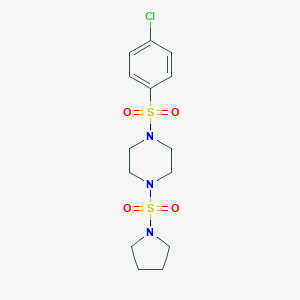
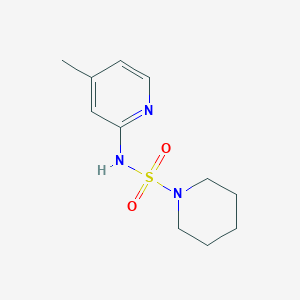
![1-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]-4-(mesitylsulfonyl)piperazine](/img/structure/B497243.png)

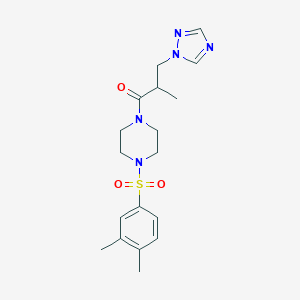


![1-[(4-chlorophenyl)sulfonyl]-4-[2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B497253.png)
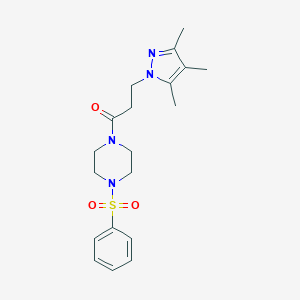
![1-[(3,4-dimethylphenyl)sulfonyl]-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B497256.png)
![1-(mesitylsulfonyl)-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B497257.png)
